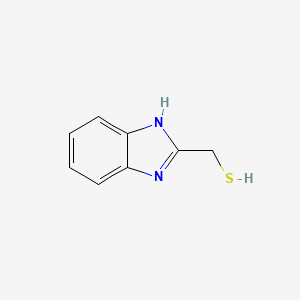
1H-Bencimidazol-2-ilmetanatiol
Descripción general
Descripción
1H-Benzimidazol-2-ylmethanethiol, also known as 1H-benzimidazole-2-methanethiol, is an organosulfur compound with the molecular formula C7H7NS. It is a colorless, volatile liquid with a pungent odor. The compound is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and in the synthesis of pharmaceuticals. It is also used in the manufacture of dyes and pigments, and as a corrosion inhibitor in industrial applications.
Aplicaciones Científicas De Investigación
Medicina: Propiedades antiparasitarias y antioxidantes
1H-Bencimidazol-2-ilmetanatiol: se ha estudiado por su potencial para tratar infecciones parasitarias como las causadas por Trichinella spiralis. Los investigadores han sintetizado benzimidazolil-2-hidrazonas, que mostraron más actividad que los fármacos antihelmínticos tradicionales {svg_1}. Además, se han explorado sus propiedades antioxidantes, lo que indica su potencial para combatir el estrés oxidativo dentro del organismo huésped {svg_2}.
Ciencia de materiales: Materiales electrónicos y biomédicos
En el campo de la ciencia de materiales, This compound se está explorando por sus aplicaciones en materiales electrónicos y biomédicos. Su estructura molecular podría ser beneficiosa para desarrollar materiales con propiedades electrónicas específicas o biocompatibilidad.
Química: Química heterocíclica
Este compuesto juega un papel importante en la química heterocíclica como un bloque de construcción para crear varios compuestos químicos. Su versatilidad lo hace valioso para sintetizar una amplia gama de compuestos heterocíclicos con aplicaciones potenciales en productos farmacéuticos y agroquímicos {svg_3}.
Biología: Inhibición enzimática
En la investigación biológica, This compound se está investigando por su capacidad para inhibir ciertas enzimas. Esto podría conducir al desarrollo de nuevos tratamientos para enfermedades donde la regulación enzimática es crucial {svg_4}.
Farmacología: Desarrollo de fármacos
Farmacológicamente, los derivados del benzimidazol, incluido This compound, se están examinando por su potencial terapéutico. Se ha encontrado que inhiben varias enzimas, lo que es prometedor para el desarrollo de nuevos medicamentos para una variedad de afecciones, incluida la diabetes, el cáncer y las infecciones virales {svg_5}.
Ciencias Ambientales: Actividad antioxidante
En las ciencias ambientales, la actividad antioxidante de los derivados del benzimidazol es de interés. La capacidad del compuesto para neutralizar los radicales libres sugiere que podría usarse para mitigar el daño oxidativo en los sistemas ambientales {svg_6}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound belongs to the benzimidazole class, which is known to exhibit a wide range of biological activities
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or inhibition of key enzymes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to impact a variety of pathways, depending on their specific structure and targets
Result of Action
Given the diverse activities of benzimidazole derivatives, the effects could potentially be wide-ranging
Análisis Bioquímico
Biochemical Properties
1H-Benzimidazol-2-ylmethanethiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with microbial enzymes, thereby inhibiting their activity . The nature of these interactions often involves the binding of 1H-Benzimidazol-2-ylmethanethiol to the active sites of enzymes, leading to enzyme inhibition and disruption of microbial metabolic processes.
Cellular Effects
1H-Benzimidazol-2-ylmethanethiol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 1H-Benzimidazol-2-ylmethanethiol can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of 1H-Benzimidazol-2-ylmethanethiol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 1H-Benzimidazol-2-ylmethanethiol binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazol-2-ylmethanethiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 1H-Benzimidazol-2-ylmethanethiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 1H-Benzimidazol-2-ylmethanethiol has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1H-Benzimidazol-2-ylmethanethiol vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At high doses, 1H-Benzimidazol-2-ylmethanethiol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations.
Metabolic Pathways
1H-Benzimidazol-2-ylmethanethiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, 1H-Benzimidazol-2-ylmethanethiol has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, 1H-Benzimidazol-2-ylmethanethiol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, 1H-Benzimidazol-2-ylmethanethiol can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites.
Subcellular Localization
The subcellular localization of 1H-Benzimidazol-2-ylmethanethiol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Benzimidazol-2-ylmethanethiol may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Propiedades
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4344-85-8 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazolemethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1H-benzo[d]imidazol-2-yl)methanethiol contribute to the antimicrobial activity of the synthesized compounds?
A1: While the exact mechanism of action of (1H-benzo[d]imidazol-2-yl)methanethiol itself is not explicitly discussed in the provided research, its presence as a scaffold for various modifications is highlighted. In the study "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" [], researchers found that several (1H-benzo[d]imidazol-2-yl)methanethiol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to ciprofloxacin. This suggests that the (1H-benzo[d]imidazol-2-yl)methanethiol core might offer a favorable framework for interactions with bacterial targets. Furthermore, the research indicates that incorporating specific substituents on this scaffold can significantly impact the spectrum and potency of antimicrobial activity [].
Q2: What are the synthetic applications of (1H-benzo[d]imidazol-2-yl)methanethiol in designing new antimicrobial agents?
A2: (1H-benzo[d]imidazol-2-yl)methanethiol serves as a versatile building block in organic synthesis. "Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety" [] describes its use in synthesizing thiazole and thiazolo derivatives by cyclocondensation with substituted aromatic aldehydes. This study showcases the thiol group's reactivity, enabling the formation of diverse heterocyclic systems that are frequently encountered in medicinal chemistry, particularly in the development of antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
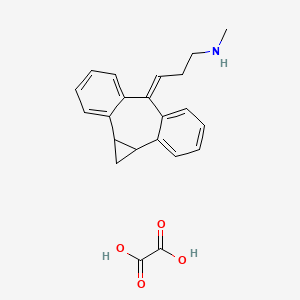
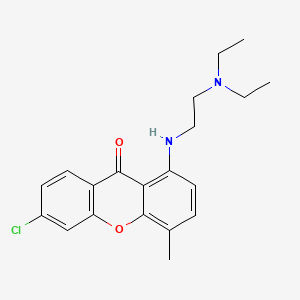
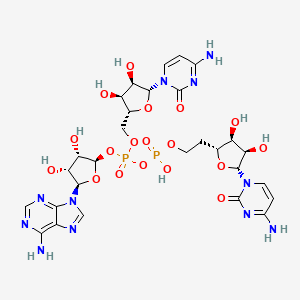
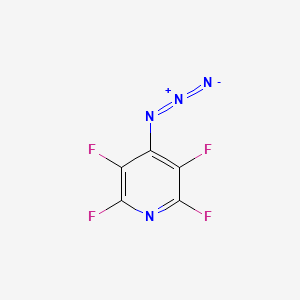

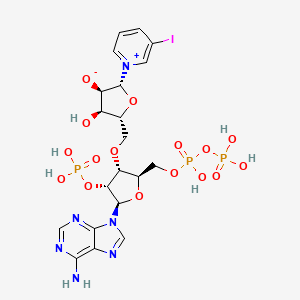
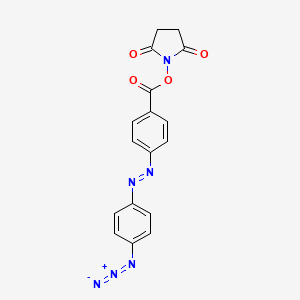
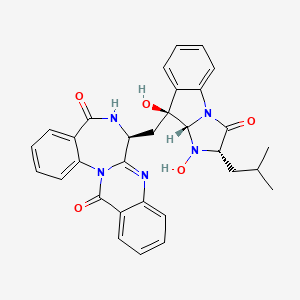
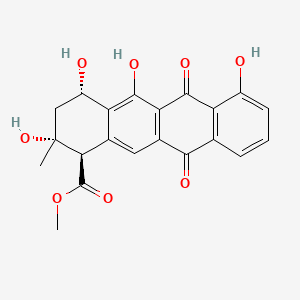
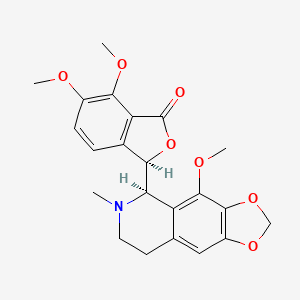
![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)
